molecular formula C8H6BrF3O B576189 (3-Bromo-5-(trifluoromethyl)phenyl)methanol CAS No. 172023-97-1

(3-Bromo-5-(trifluoromethyl)phenyl)methanol

Cat. No.: B576189
CAS No.: 172023-97-1
M. Wt: 255.034
InChI Key: MPYFWGBMAYFJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-(trifluoromethyl)phenyl)methanol is a brominated aromatic compound featuring a trifluoromethyl (-CF₃) substituent and a hydroxymethyl (-CH₂OH) group. It is synthesized via Procedure 7 (0.25 mmol scale), yielding 89% as a colorless oil with an Rf value of 0.31 (20% EtOAc/hexanes) . Key spectroscopic data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.69 (d, J = 11.0 Hz, 2H), 7.56 (s, 1H), 4.75 (s, 2H), 2.00 (s, 1H).
  • ¹³C NMR (101 MHz, CDCl₃): δ 144.1, 133.1, 132.6 (q, J = 33 Hz), 127.6 (q, J = 3.8 Hz), 124.6, 123.0, 122.2 (q, J = 3.7 Hz), 60.4.
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.6.

The compound is commercially available (CymitQuimica, Ref: 10-F093597) and serves as a versatile intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing -CF₃ group and reactive -CH₂OH moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-(trifluoromethyl)phenyl)methanol typically involves the bromination of 5-(trifluoromethyl)phenylmethanol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at low temperatures to prevent over-bromination and to ensure high selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 5-(trifluoromethyl)phenylmethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 3-Bromo-5-(trifluoromethyl)benzaldehyde or 3-Bromo-5-(trifluoromethyl)benzoic acid.

    Reduction: 5-(trifluoromethyl)phenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

NMDA Receptor Modulation

Research indicates that derivatives of (3-bromo-5-(trifluoromethyl)phenyl)methanol can act as modulators of NMDA receptors, which are critical in neuropsychiatric disorders such as Alzheimer's disease and epilepsy. Studies show that certain derivatives exhibit high binding affinities, suggesting potential therapeutic roles in treating these conditions .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly in the context of developing new antibiotics. Its structural features may contribute to its efficacy against various bacterial strains .

Anticancer Research

Preliminary studies suggest that this compound and its derivatives may possess anticancer properties. The trifluoromethyl group is known to enhance the potency of compounds against cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Material Science Applications

In materials science, this compound is explored for its potential use in the development of advanced materials due to its unique electronic properties. Its ability to participate in various chemical reactions makes it suitable for creating functionalized polymers and other materials with specific characteristics.

Case Study 1: Synthesis and Characterization

A detailed synthesis route was reported involving the reduction of 3-bromo-5-(trifluoromethyl)benzoic acid using borane. The resulting product was characterized using NMR spectroscopy, confirming the structure and purity of this compound .

In a study assessing the biological activity of several trifluoromethyl-substituted phenols, this compound was shown to have significant inhibitory effects on NMDA receptor activity, indicating its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of (3-Bromo-5-(trifluoromethyl)phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Structural Analogues with Varying Functional Groups

Compound Name Key Structural Differences Yield (%) ¹H NMR (δ, -CH₂OH) Key Applications/Properties Reference
Benzofuran-2-ylmethanol (32) Benzofuran core vs. benzene 83 4.77 (s) Precursor for heterocyclic synthesis
N-(3-Bromo-5-(trifluoromethyl)phenyl)benzenesulfonamide (21) -SO₂NHPh vs. -CH₂OH 26 N/A Keap1 inhibitor fragment
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride -NHCH₃ vs. -CH₂OH N/A N/A Pharmaceutical intermediate

Key Observations:

  • Reactivity: The -CH₂OH group in the target compound enables esterification or oxidation, whereas the -SO₂NHPh group in 21 enhances hydrogen-bonding capacity, influencing protein binding .
  • Solubility: The hydrophilic -CH₂OH moiety improves aqueous solubility compared to the hydrophobic -CF₃ and bromine substituents.

Substituent Position and Electronic Effects

Compound Name Substituent Position Similarity Score* Key Properties Reference
2-Bromo-5-(trifluoromethyl)phenol Br at C2, -OH at C5 0.92 Higher acidity due to -OH
5-Bromo-2-(trifluoromethyl)phenol Br at C5, -OH at C2 0.92 Enhanced resonance stabilization
(3-Bromo-5-fluorophenyl)methanol -F vs. -CF₃ at C5 N/A Reduced electron-withdrawing effect

*Similarity scores calculated based on structural overlap .

  • Electronic Effects: The -CF₃ group in the target compound is more electron-withdrawing than -F or -OCH₃, lowering the pKa of the -CH₂OH group compared to (3-Bromo-5-methoxyphenyl)methanol .

Heterocyclic Analogues

Compound Name Core Structure ¹H NMR (δ, -CH₂OH) Key Distinctions Reference
(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol Pyridine ring vs. benzene N/A Basic nitrogen enhances coordination
(6-Bromo-2-methoxynaphthalen-1-yl)(2-(prop-1-en-2-yl)-5-(trifluoromethyl)phenyl)methanol (S16) Naphthalene core N/A Extended conjugation for UV absorption

Key Observations:

Biological Activity

(3-Bromo-5-(trifluoromethyl)phenyl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique trifluoromethyl and bromine substituents on a phenyl ring, exhibits properties that may contribute to its role as a candidate for drug development, especially in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrF3O, with a molecular weight of 264.13 g/mol. It is typically found as a colorless, viscous liquid with a melting point around -40°C. The trifluoromethyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with biological targets .

The biological activity of this compound is thought to stem from its interactions with various enzymes and receptors. The bromine atom can participate in halogen bonding, which may enhance binding affinity to molecular targets, while the trifluoromethyl group increases the compound's solubility in organic solvents . These interactions are crucial for understanding how this compound can influence cellular pathways involved in disease processes.

Biological Activity and Case Studies

Research indicates that this compound exhibits significant biological activity:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For example, it has been noted to interact with matrix metalloproteinases (MMPs), which are crucial in cancer metastasis . In vitro studies demonstrated that compounds structurally related to this compound showed promising anticancer effects through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies indicate that the presence of halogens like bromine can enhance the antimicrobial efficacy of phenolic compounds .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
(2-Bromo-5-(trifluoromethyl)phenyl)methanolBromine at position 2Moderate antimicrobial activity
(3-Chloro-4-(trifluoromethoxy)phenyl)methanolChlorine instead of BrominePotential anti-cancer properties
(4-Bromo-2-(trifluoromethyl)phenyl)methanolBromine at position 4Limited antifungal activity

This table illustrates how the positioning and type of substituents significantly influence the biological activity of these compounds.

Research Applications

This compound serves multiple roles in scientific research:

  • Enzyme Inhibition Studies : The compound is utilized in studies focusing on enzyme inhibition and protein-ligand interactions, providing insights into its potential therapeutic applications .
  • Synthesis of Complex Molecules : It acts as a building block in organic synthesis, contributing to the development of more complex pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Bromo-5-(trifluoromethyl)phenyl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via bromination of precursor molecules. For example, bromination of trifluoromethyl-substituted benzyl alcohols using reagents like N-bromosuccinimide (NBS) in solvents such as dichloromethane or carbon tetrachloride at 25–40°C achieves meta-bromination selectively .

  • Key Data :
  • Yield optimization: Use of NBS in dichloromethane at 30°C achieves ~85% yield, while elevated temperatures (>50°C) risk di-bromination .
  • Post-synthesis purification often involves recrystallization (hexane/ethyl acetate mixtures) or column chromatography (C18 reverse-phase) for >95% purity .

Q. How can structural characterization be performed to confirm the identity of the compound?

  • Methodological Answer : Combine 1H/13C NMR to confirm substitution patterns (e.g., bromine at C3, trifluoromethyl at C5) and LC-MS for molecular ion verification.

  • Example :
  • LCMS : m/z 393 [M+H]+ (consistent with molecular formula C8H6BrF3O) .
  • HPLC retention time : 0.29 minutes under SQD-FA50 conditions distinguishes it from brominated byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and bromine groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, while bromine acts as a directing group. Suzuki-Miyaura coupling with Pd catalysts (e.g., Pd(dppf)Cl2) requires careful optimization:

  • Conditions : Use potassium acetate as a base in 1,4-dioxane at 80°C under inert atmosphere to achieve >90% conversion .
  • Challenge : Competing debromination can occur; monitor via 19F NMR to track trifluoromethyl stability .

Q. What strategies resolve contradictions in observed vs. predicted reaction outcomes (e.g., unexpected byproducts)?

  • Methodological Answer :

  • Hypothesis Testing : If a substitution reaction yields unexpected products (e.g., oxidation of the methanol group), use DFT calculations to model transition states and identify competing pathways .
  • Case Study : In Pd-mediated couplings, trace water may hydrolyze ester intermediates; pre-drying solvents (<50 ppm H2O) and adding molecular sieves mitigate this .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies :

  • pH Stability : Incubate in buffers (pH 3–10) at 25°C and 40°C for 72 hours. Analyze degradation via UHPLC-DAD ; trifluoromethyl groups show hydrolysis resistance at pH 5–7 .
  • Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~180°C, relevant for reactions requiring high temperatures .

Application-Focused Questions

Q. What role does this compound play in fragment-based drug discovery?

  • Methodological Answer : The bromine atom enables halogen bonding with protein targets (e.g., Keap1 inhibitors), while the trifluoromethyl group enhances lipophilicity for membrane penetration.

  • Case Study : N-(3-Bromo-5-(trifluoromethyl)phenyl)benzenesulfonamide (derived from this compound) showed 26% yield in fragment coupling, with >95% purity confirmed by LC-MS .

Q. How can the compound be leveraged to synthesize spirocyclic or polyhalogenated scaffolds?

  • Methodological Answer : Use iodocyclization or ring-closing metathesis :

  • Example : React with N-iodosuccinimide (NIS) in DMF at 25°C to form iodinated intermediates, enabling spirocycle formation (96% yield observed in analogous systems) .
  • Key Reagents : Grubbs catalyst for olefin metathesis; monitor diastereomer ratios via chiral HPLC .

Q. Data Contradiction and Optimization

Q. Why do reported yields for similar Suzuki couplings vary across studies, and how can reproducibility be ensured?

  • Methodological Answer : Variability arises from catalyst loading (1–5 mol% Pd), ligand choice (e.g., XPhos vs. SPhos), and substrate purity.

  • Optimization Protocol :

Pre-purify boronic acid partners via recrystallization.

Use Pd(dppf)Cl2 (1.5 mol%) with degassed dioxane to suppress Pd black formation .

Track reaction progress via inline FTIR to detect CO byproducts from ligand decomposition.

Q. Comparative Analysis

Q. How does the reactivity of this compound compare to its chloro or iodo analogs?

  • Methodological Answer :

  • Reactivity Trend : Iodo > Bromo > Chloro in nucleophilic aromatic substitution (SNAr). For example, displacement of Br with NaN3 in DMF requires 80°C (vs. 50°C for I) .
  • Electronic Effects : Trifluoromethyl’s −I effect amplifies halogen leaving-group ability; quantify via Hammett σp values (σp-CF3 = 0.54) .

Q. Safety and Handling

Q. What precautions are critical when handling this compound in large-scale syntheses?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to volatile brominated byproducts (e.g., HBr gas detected via GC-MS during acid quenching) .
  • Waste Management : Quench reaction mixtures with NaHCO3 before solvent recovery to neutralize acidic residues .

Properties

IUPAC Name

[3-bromo-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYFWGBMAYFJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652095
Record name [3-Bromo-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172023-97-1
Record name [3-Bromo-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

[3-amino-5-(trifluoromethyl)phenyl]methanol (900 mg, 4.71 mmol) (Step A, Example 24) was suspended in CHBr3 (9 mL), and t-butyl nitrite (600 μL, 5.04 mmol) was added dropwise by syringe. The reaction was heated slowly to 80° C. and was maintained at this temperature for 10 minutes. The reaction was then cooled to room temperature, diluted with hexanes (50 mL), loaded on a silica gel column, and purified with 100% hexanes to 20% EtOAc/hexanes (2 columns) to afford [3-bromo-5-(trifluoromethyl) phenyl]methanol. Rf=0.31 (25% EtOAc/hexanes). 1H NMR (CDCl3, 500 MHz) δ 7.71 (s, 1H), 7.68 (s, 1H), 7.56 (s, 1H), 4.76 (d, J=5.5 Hz, 2H), 1.86 (t, J=5.7 Hz, 1H).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
600 μL
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Lithium borohydride (22 0mg) was added in a single portion to a stirred solution of methyl 3-bromo-5-(trifluoromethyl)benzoate (2.46 g) in ether (60 ml) containing water (156 ml). The resulting solution was stirred for 4 hours at room temperature, at which point the reaction mixture was diluted with saturated aqueous NH4Cl solution (50 ml). The organic layers were separated, dried over MgSO4, filtered and the solvent removed under reduced pressure to give 3-bromo-5-(trifluoromethyl)benzyl alcohol as a clear oil (2.1 g).1H NMR (360 MHz,CDCl3) δ 1.83 (1H, br s), 4.76 (2H,s), 7.47 (1H, s), 7.56 (1H, s), 7. 68 (1H, s).
Quantity
0 mg
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
156 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The title compound was prepared from methyl 3-bromo-5-(trifluoromethyl)benzoate (Reference Example 37) by a procedure similar to the one described for (3-chloro-5-(trifluoromethyl)phenyl)methanol (Reference Example 30) to provide (3-bromo-5-(trifluoromethyl)phenyl)methanol (7.42 g, 35% (2 steps)) as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.